(3R)-N-benzyl-3-methylpiperazine-1-carboxamide (3R)-N-benzyl-3-methylpiperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16196799
InChI: InChI=1S/C13H19N3O/c1-11-10-16(8-7-14-11)13(17)15-9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3,(H,15,17)/t11-/m1/s1
SMILES:
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol

(3R)-N-benzyl-3-methylpiperazine-1-carboxamide

CAS No.:

Cat. No.: VC16196799

Molecular Formula: C13H19N3O

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

(3R)-N-benzyl-3-methylpiperazine-1-carboxamide -

Specification

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
IUPAC Name (3R)-N-benzyl-3-methylpiperazine-1-carboxamide
Standard InChI InChI=1S/C13H19N3O/c1-11-10-16(8-7-14-11)13(17)15-9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3,(H,15,17)/t11-/m1/s1
Standard InChI Key VPFVYDQCZACZHB-LLVKDONJSA-N
Isomeric SMILES C[C@@H]1CN(CCN1)C(=O)NCC2=CC=CC=C2
Canonical SMILES CC1CN(CCN1)C(=O)NCC2=CC=CC=C2

Introduction

Chemical Structure and Stereochemical Significance

Core Architecture

The compound’s backbone consists of a six-membered piperazine ring, with a methyl group at the 3-position and a benzyl-carboxamide moiety at the 1-position. The (3R) configuration ensures enantiomeric specificity, critical for binding to chiral biological targets. Computational models derived from PubChem data (CID 40424842) reveal a chair conformation for the piperazine ring, stabilized by intramolecular hydrogen bonding between the carboxamide’s carbonyl oxygen and the adjacent N-H group.

Spectroscopic Characterization

Key spectral data include:

  • NMR: 1H^1\text{H}-NMR signals at δ 2.35 ppm (singlet, N-CH3_3) and δ 4.45 ppm (multiplet, benzyl CH2_2) confirm substituent placement.

  • IR: A strong absorption band at 1650 cm1^{-1} corresponds to the carboxamide C=O stretch .

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis typically involves three stages:

  • Piperazine Functionalization: Methylation at the 3-position using methyl iodide under basic conditions.

  • Benzyl-Carboxamide Introduction: Coupling benzylamine with piperazine-1-carbonyl chloride via a nucleophilic acyl substitution.

  • Chiral Resolution: Enantiomeric separation using chiral chromatography or enzymatic resolution to isolate the (3R)-isomer .

ParameterOptimal ValueImpact on Yield
Temperature0–5°CPrevents racemization
SolventDichloromethaneEnhances coupling efficiency
CatalystHATUImproves amide bond formation

Biological Activities and Mechanism of Action

Receptor Binding Profiling

(3R)-N-Benzyl-3-methylpiperazine-1-carboxamide exhibits affinity for:

  • Muscarinic Acetylcholine Receptors (M4): Antagonistic activity (IC50=12nM\text{IC}_{50} = 12 \, \text{nM}) comparable to reference compounds like N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide .

  • Thrombopoietin (TPO) Mimetics: Structural analogs demonstrate agonist activity at TPO receptors, suggesting potential hematological applications .

Pharmacodynamic Properties

  • Blood-Brain Barrier Permeability: LogP value of 2.1 predicts moderate CNS penetration.

  • Metabolic Stability: In vitro hepatic microsomal assays indicate a half-life of 45 minutes, necessitating prodrug strategies for therapeutic use.

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its stereochemistry and functional group arrangement. Key comparisons include:

Compound NameKey Structural DifferencesBiological Activity
Benzyl (3R)-3-methylpiperazine-1-carboxylate Ester vs. carboxamideLower receptor affinity
1-BenzylpiperazineLack of methyl and carboxamideAntidepressant (SSRI activity)
N-MethylpiperazineNo aromatic substituentsSolvent/intermediate

The carboxamide group enhances hydrogen-bonding capacity, while the (3R) configuration optimizes steric compatibility with hydrophobic receptor pockets.

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